

# Phase 1 Clinical Trial Analysis: Ledaborbactam Etzadroxil Safety and Pharmacokinetics

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Compound of Interest		
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This guide provides a comparative analysis of the Phase 1 clinical trial data for **Ledaborbactam Etzadroxil**, a novel oral  $\beta$ -lactamase inhibitor, focusing on its safety and pharmacokinetic (PK) profile. For context, its performance is compared against two established intravenous  $\beta$ -lactamase inhibitors: Vaborbactam (in Vabomere®) and Avibactam (in Zavicefta®).

**Ledaborbactam etzadroxil** is a prodrug that is rapidly and extensively converted to its active form, ledaborbactam (LED).[1][2][3] It is being developed in combination with the oral cephalosporin ceftibuten to treat infections caused by drug-resistant Enterobacterales.[1][4][5] Ledaborbactam inhibits a broad spectrum of  $\beta$ -lactamase enzymes, including Ambler class A, C, and D enzymes, restoring the activity of ceftibuten against many resistant Gram-negative pathogens.[5][6]

### **Comparative Safety Profile: Phase 1 Data**

The primary objective of Phase 1 trials is to evaluate the safety and tolerability of an investigational drug in healthy volunteers.[7][8] The safety profile of **Ledaborbactam Etzadroxil**, administered with and without ceftibuten, was assessed in two Phase 1 studies. The overall incidence of treatment-emergent adverse events (TEAEs) was comparable between the treatment and placebo groups.

Table 1: Summary of Treatment-Emergent Adverse Events (TEAEs) in Phase 1 Trials



Drug Combinatio n	Dosing Regimen	No. of Participants	TEAE Incidence	Most Common TEAEs	Reference
Ledaborbacta m Etzadroxil ± Ceftibuten	Single doses (100-1000 mg); Multiple doses (75- 500 mg q8h)	109	82%	Gastrointestin al disorders (28%)	[1][3]
Placebo	-	27	78%	Gastrointestin al disorders (15%)	[1][3]
Meropenem/ Vaborbactam	Single and multiple ascending doses	76	Not specified; well-tolerated	Not specified	[9][10]
Ceftazidime/ Avibactam	Single dose	32 (pediatric)	18.8%	Mild to moderate AEs, no serious AEs	[11]

In the **Ledaborbactam Etzadroxil** trials, TEAEs related to gastrointestinal disorders were reported more frequently in the active treatment group (28%) compared to the placebo group (15%).[1][3] For Vabomere (meropenem/vaborbactam), Phase 1 studies in healthy adults concluded the combination was well tolerated.[9][10] Similarly, a Phase 1 study of Zavicefta (ceftazidime/avibactam) in pediatric patients did not identify any new safety concerns.[11]

# **Comparative Pharmacokinetics (PK)**

Pharmacokinetic analysis in Phase 1 trials characterizes the absorption, distribution, metabolism, and excretion of a drug.[7][8] **Ledaborbactam etzadroxil** demonstrated extensive conversion to the active inhibitor, ledaborbactam, with the prodrug's exposure being less than 2% of the active form.[1][2][3]

Table 2: Single-Dose Pharmacokinetic Parameters of β-Lactamase Inhibitors (Healthy Adults)



Inhibitor (Prodrug)	Dose	Cmax (µg/mL)	AUCinf (h·μg/mL)	Tmax (h)	Reference
Ledaborbacta m (from Ledaborbacta m Etzadroxil)	100 mg	-	15.4	1.25 - 2.0	[1]
1000 mg	-	114.0	1.25 - 2.0	[1]	
Vaborbactam	1000 mg	68.6	215	0.5	[10]
2000 mg	149	496	0.5	[10]	
Avibactam	500 mg	12.3	28.5	~1.0	[12]

Note: Data for different drugs are from separate studies and not from a head-to-head comparison.

Following single doses of **Ledaborbactam Etzadroxil**, the exposure (AUC) of the active ledaborbactam increased in a dose-proportional manner.[1][3]

Table 3: Multiple-Dose Pharmacokinetic Parameters of Ledaborbactam (Healthy Adults)

Inhibitor (from Prodrug)	Dosing Regimen (10 days)	AUCtau (0- 8h) (h·μg/mL)	Terminal Half-Life (t½)	Key Finding	Reference
Ledaborbacta m (from Ledaborbacta m Etzadroxil)	75 mg q8h	13.9	~11-12 hours	Less than proportional dose increase in exposure	[1][3]
500 mg q8h	70.0	~11-12 hours	84% of drug excreted unchanged in urine at steady state	[1]	



After 10 days of dosing every 8 hours, ledaborbactam showed a terminal half-life of approximately 11 to 12 hours.[1][2][3] A key finding was that no clinically relevant pharmacokinetic interactions were observed between ceftibuten and ledaborbactam when co-administered.[1] For comparison, Vaborbactam has a reported half-life of approximately 2.25 hours, and a high percentage (75-95%) is excreted unchanged in the urine.[9][13]

## **Experimental Protocols**

The data for **Ledaborbactam Etzadroxil** was derived from two Phase 1, randomized, double-blind, placebo-controlled studies conducted in healthy adult volunteers (ClinicalTrials.gov: NCT04243863 and NCT04877379).[3]

General Phase 1 Protocol for Antibacterial Agents:

- Study Design: The trials typically follow a single-ascending dose (SAD) and multiple-ascending dose (MAD) design.[7][14] In each cohort, a small group of subjects (e.g., 6-8) are randomized to receive either the active drug or a placebo.
- Dose Escalation: The SAD phase begins with a single low dose of the drug. If found to be safe and well-tolerated, the dose is escalated in subsequent cohorts.[7] The MAD phase follows, where subjects receive multiple doses over a set period (e.g., 10 days for Ledaborbactam) to assess steady-state pharmacokinetics and safety upon repeated administration.[1]
- Inclusion/Exclusion Criteria: Participants are typically healthy adults (e.g., 18-55 years) with a normal body mass index and no clinically significant health issues or allergies to related drugs.[14][15]
- Pharmacokinetic Sampling: Blood and urine samples are collected at frequent, prespecified intervals before and after drug administration. These samples are analyzed to determine key PK parameters like Cmax (maximum concentration), AUC (area under the concentrationtime curve), and t½ (half-life).[7][8]
- Safety and Tolerability Monitoring: Safety is the primary endpoint. This involves continuous
  monitoring of vital signs, electrocardiograms (ECGs), and clinical laboratory tests
  (hematology, chemistry, urinalysis). All adverse events are recorded and evaluated for their
  severity and potential relationship to the study drug.[8]

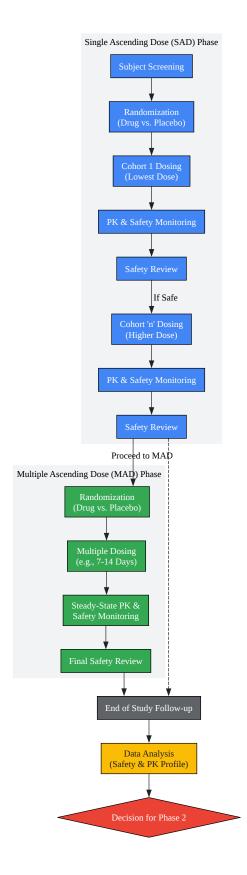


Food Effect/Drug Interaction: Some Phase 1 studies may include cohorts to assess the effect
of food on drug absorption or to evaluate potential drug-drug interactions with a combination
agent, as was done for Ledaborbactam Etzadroxil and ceftibuten.[1]

## **Visualizing the Experimental Workflow**

The following diagram illustrates the typical workflow of a Phase 1 clinical trial for a new antibacterial agent, incorporating both single and multiple ascending dose stages.





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Caption: Workflow of a Phase 1 Single and Multiple Ascending Dose Study.



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